molecular formula C11H17N3O2S B5665255 (3S*,4S*)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propyl-3-pyrrolidinecarboxylic acid

(3S*,4S*)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propyl-3-pyrrolidinecarboxylic acid

Cat. No. B5665255
M. Wt: 255.34 g/mol
InChI Key: FEEOCWPVMDYCCC-RKDXNWHRSA-N
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Description

This compound belongs to a class of chemicals that often feature in the study of molecular structures and chemical properties. It includes a thiadiazole group, known for its presence in compounds with potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, Dani et al. (2013) described the synthesis of similar compounds via cyclization reactions catalyzed by manganese(II) nitrate or acetate, leading to the formation of thiadiazoles (Dani et al., 2013).

Molecular Structure Analysis

Compounds with thiadiazole rings often crystallize in monoclinic systems with significant intramolecular and intermolecular hydrogen bonding, impacting their structural stability. The molecular structures are frequently confirmed using techniques like X-ray crystallography (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazoles typically undergo various chemical reactions, forming stable complexes with metals. These reactions can lead to color changes and the formation of new compounds with unique properties. For example, Majumder et al. (1990) explored the reactions of thiadiazolidine-2-thiones with metals, resulting in stable metal complexes (Majumder et al., 1990).

Physical Properties Analysis

The physical properties of thiadiazole compounds are influenced by their molecular structure. The presence of hydrogen bonding and the crystalline nature impact their melting points, solubility, and other physical characteristics.

Chemical Properties Analysis

Chemically, thiadiazoles are stable and can participate in various reactions, forming complexes with different metals. Their electronic properties, such as HOMO and LUMO energies, are crucial in determining their stability and reactivity (Dani et al., 2013).

properties

IUPAC Name

(3S,4S)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-3-4-8-5-14(6-9(8)10(15)16)11-13-12-7(2)17-11/h8-9H,3-6H2,1-2H3,(H,15,16)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEOCWPVMDYCCC-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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